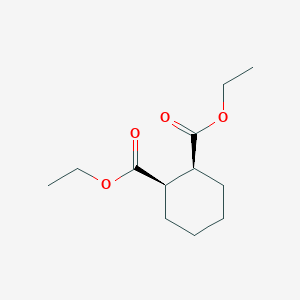

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484021 | |

| Record name | AG-E-23039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-07-4 | |

| Record name | AG-E-23039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the key physical properties of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of this compound for laboratory and research applications.

Introduction

This compound, a chiral diester, is a molecule of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The physical properties of this compound are critical for its handling, purification, and application in various chemical reactions. This guide delves into the essential physical characteristics of this compound, providing both established data and the methodologies for their experimental determination.

The (1R,2S) stereoisomer and its enantiomer, (1S,2R)-Diethyl cyclohexane-1,2-dicarboxylate (CAS Number: 17351-07-4), share identical physical properties, with the exception of their optical rotation. Therefore, data reported for the (1S,2R) enantiomer is directly applicable to the (1R,2S) form.

Core Physical Properties

A summary of the core physical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in different environments and for designing experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 119 °C at 4 mmHg, 135 °C at 11 mmHg | [3], [4] |

| Density | 1.06 g/cm³ | [3] |

| Refractive Index | 1.4510 - 1.4550 | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [2] |

Detailed Analysis of Physical Properties

Boiling Point: A Measure of Volatility

The boiling point is a fundamental property that dictates the conditions required for distillation, a primary method for purifying liquid compounds. The reported boiling point of 119 °C at a reduced pressure of 4 mmHg indicates that this compound is a relatively high-boiling liquid under atmospheric pressure and is susceptible to decomposition at elevated temperatures.[3] Distillation under reduced pressure is therefore the recommended method for its purification.

This protocol outlines a standard micro-method for determining the boiling point of a small sample of the title compound.

Step-by-Step Methodology:

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid in the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently and evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Micro Boiling Point Determination.

Density: A Characteristic of Mass and Volume

Density, the mass per unit volume, is an intrinsic property that is useful for compound identification and for calculating mass from a measured volume. The density of this compound is reported to be 1.06 g/cm³.[3] This value suggests that it is slightly denser than water.

This protocol describes a straightforward method for determining the density of a liquid sample.

Step-by-Step Methodology:

-

Weighing the Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask for measuring density) and record its mass (m₁).

-

Filling the Pycnometer: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.

-

Weighing the Filled Pycnometer: Weigh the filled pycnometer and record the mass (m₂).

-

Determining the Volume: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the pycnometer filled with the reference liquid (m₃).

-

Calculation:

-

Mass of the sample = m₂ - m₁

-

Mass of the reference liquid = m₃ - m₁

-

Volume of the pycnometer = (Mass of the reference liquid) / (Density of the reference liquid)

-

Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

-

Caption: Logical Flow for Density Determination using a Pycnometer.

Refractive Index: Interaction with Light

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive physical property that is valuable for identifying and assessing the purity of a compound. The refractive index of this compound is in the range of 1.4510 to 1.4550.[3]

This protocol details the use of an Abbe refractometer for measuring the refractive index.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Caption: Experimental Workflow for Refractive Index Measurement.

Solubility Profile: "Like Dissolves Like"

The solubility of a compound provides insight into its polarity and is crucial for selecting appropriate solvents for reactions, extractions, and chromatography. This compound is described as being soluble in organic solvents such as ethanol and ether, while having limited solubility in water.[2] This solubility profile is consistent with its chemical structure, which contains a nonpolar cyclohexane ring and two polar ester groups.

This protocol provides a method for the qualitative assessment of solubility.

Step-by-Step Methodology:

-

Solvent Preparation: In separate test tubes, place a small volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, diethyl ether, hexane).

-

Solute Addition: To each test tube, add a small, measured amount (e.g., a few drops or a few milligrams) of this compound.

-

Observation: Agitate the mixture and observe whether the solute dissolves completely, partially, or not at all.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Conclusion

The physical properties of this compound outlined in this guide provide essential data for its effective use in a research and development setting. A thorough understanding of its boiling point, density, refractive index, and solubility is paramount for its purification, handling, and application in chemical synthesis. The provided experimental protocols offer a framework for the in-house verification of these properties, ensuring the quality and consistency of the material used in sensitive applications.

References

-

PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Retrieved from [Link]

-

ChemSynthesis. (n.d.). diethyl 1,2-cyclohexanedicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl trans-1,2-Cyclohexanedicarboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 14, 2026

Abstract

This technical guide provides a comprehensive overview of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a chiral molecule of significant interest in synthetic organic chemistry and drug development. The document delves into its fundamental properties, including its unique CAS number, stereochemistry, and key physical characteristics. A detailed exploration of its synthesis is presented, with a focus on the strategic chiral resolution of its precursor, cyclohexane-1,2-dicarboxylic acid, and subsequent esterification. The guide further examines its applications as a valuable chiral building block in asymmetric synthesis, particularly in the development of novel therapeutic agents. Finally, a summary of its spectroscopic signature is provided to aid in its characterization. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chiral synthesis, and materials science.

Introduction: The Significance of Chiral Scaffolds

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the interaction between a drug and its biological target. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.

This compound belongs to a class of chiral cyclohexane derivatives that serve as versatile scaffolds in the construction of complex molecular architectures. Its rigid cyclohexane backbone, coupled with the presence of two stereogenic centers, provides a well-defined spatial arrangement for the appended functional groups. This conformational rigidity is highly desirable in the design of chiral ligands and catalysts for asymmetric synthesis, as it can impart a high degree of stereocontrol in chemical transformations. This guide will provide a detailed exploration of this specific stereoisomer, from its fundamental properties to its synthesis and applications.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is essential for its effective utilization in research and development. This section outlines the key identifiers and characteristics of this compound.

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a cyclohexane ring with two ethyl carboxylate groups attached to adjacent carbon atoms. The designation "(1R,2S)" specifies the absolute configuration at the two stereocenters, C1 and C2. This particular arrangement corresponds to the cis isomer, where the two carboxylate groups are on the same side of the cyclohexane ring.

It is crucial to distinguish this isomer from its diastereomers and enantiomer:

-

(1S,2R)-Diethyl cyclohexane-1,2-dicarboxylate: The enantiomer of the title compound, also a cis isomer.

-

(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A trans isomer.

-

(1S,2S)-Diethyl cyclohexane-1,2-dicarboxylate: The enantiomer of the (1R,2R) isomer, also a trans isomer.

The interplay of these stereoisomers is critical in applications requiring high enantiopurity.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 17351-07-4 | BLDpharm[1] |

| Molecular Formula | C₁₂H₂₀O₄ | CymitQuimica[2] |

| Molecular Weight | 228.29 g/mol | TCI[3] |

| IUPAC Name | diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |

| Synonyms | Diethyl cis-1,2-cyclohexanedicarboxylate, cis-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester | CymitQuimica, TCI[2][3] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective chiral resolution of its dicarboxylic acid precursor. This section details a logical synthetic pathway, from the preparation of the racemic acid to its resolution and final esterification.

Synthesis of Cyclohexane-1,2-dicarboxylic Acid

The common starting material for this synthesis is cis-1,2,3,6-tetrahydrophthalic anhydride, which can be readily obtained through a Diels-Alder reaction between butadiene and maleic anhydride. The anhydride is then subjected to catalytic hydrogenation to saturate the cyclohexene ring, followed by hydrolysis to yield a mixture of cis and trans-cyclohexane-1,2-dicarboxylic acid. The ratio of these diastereomers can be influenced by the reaction conditions.

Chiral Resolution of cis-Cyclohexane-1,2-dicarboxylic Acid

The separation of the enantiomers of cis-cyclohexane-1,2-dicarboxylic acid is a critical step. A widely employed and effective method is diastereomeric salt formation using a chiral resolving agent.[4][5]

Caption: Chiral resolution via diastereomeric salt formation.

The alkaloid brucine is a commonly used resolving agent for acidic compounds.[6] The structure of the 1:1 brucinium salt of cis-cyclohexane-1,2-dicarboxylic acid has been shown to contain the resolved (1R,2S) enantiomer of the acid.[6]

-

Salt Formation: Dissolve racemic cis-cyclohexane-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone). Add an equimolar amount of brucine to the solution. Stir the mixture until the salt completely precipitates.

-

Fractional Crystallization: The diastereomeric salts will exhibit different solubilities. By carefully choosing the solvent and controlling the temperature, the less soluble salt, in this case, the (1R,2S)-acid•brucine salt, can be selectively crystallized.[6]

-

Isolation and Purification: Isolate the crystallized salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a low pH. The free (1R,2S)-cyclohexane-1,2-dicarboxylic acid will precipitate out of the solution.

-

Recovery: The resolving agent, brucine, can be recovered from the acidic aqueous solution by basification and extraction.

Fischer Esterification to this compound

With the enantiomerically pure dicarboxylic acid in hand, the final step is esterification. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5][7]

Caption: Mechanism of Fischer Esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (1R,2S)-cyclohexane-1,2-dicarboxylic acid in a large excess of absolute ethanol. The ethanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude diethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Development and Asymmetric Synthesis

The true value of this compound and its corresponding dicarboxylic acid lies in their application as chiral building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Chiral Ligands for Asymmetric Catalysis

Enantiopure cyclohexane-1,2-dicarboxylic acid and its derivatives are excellent precursors for the synthesis of a variety of chiral ligands.[6][8] These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aziridinations.[9] The rigid cyclohexane backbone of these ligands helps to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reactions.

Sources

- 1. Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cerritos.edu [cerritos.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of chiral cyclohexane-linked bisimidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. d-nb.info [d-nb.info]

- 9. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate (trans isomer). As a valuable chiral building block in synthetic chemistry, unequivocal structural confirmation is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles. It is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for molecular characterization. Detailed, field-tested protocols for data acquisition are also presented to ensure reproducibility and accuracy.

Introduction and Molecular Structure

This compound is a chiral diester with the two carboxylate groups in a trans configuration on a cyclohexane ring. This stereochemical arrangement dictates the magnetic environments of the ring protons and carbons, giving rise to a distinct spectroscopic fingerprint. The molecule's chemical formula is C₁₂H₂₀O₄ and it has a molecular weight of approximately 228.28 g/mol .[1][2] Accurate characterization is critical for its application in asymmetric synthesis and drug development, where stereochemistry profoundly influences biological activity. This guide will dissect the data from core spectroscopic techniques to build a cohesive and verifiable structural assignment.

Molecular Structure:

(Structure of this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. Due to the trans arrangement, the molecule possesses a C₂ axis of symmetry, simplifying the spectrum.

Predicted ¹H NMR Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group (3 protons). |

| ~2.50 | Multiplet (m) | 2H | H -C(1/2)-C=O | Methine protons at C1 and C2 are deshielded by the adjacent carbonyl group. Their axial/equatorial positions and coupling to multiple ring protons result in a complex multiplet. |

| ~2.0-1.2 | Multiplets (m) | 8H | Cyclohexane ring CH₂ | The eight methylene protons of the cyclohexane ring (C3, C4, C5, C6) appear as a series of overlapping multiplets. Their distinct axial and equatorial positions lead to complex splitting patterns. |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group (2 protons). |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. The symmetry of the trans isomer simplifies the spectrum to six distinct signals.

Predicted ¹³C NMR Data Summary:

| Chemical Shift (δ) ppm | Assignment | Rationale & Causality |

| ~174.5 | C =O | The carbonyl carbon of the ester group, significantly deshielded due to the electronegativity of the attached oxygen atoms. |

| ~60.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, deshielded by the adjacent ester oxygen. |

| ~44.0 | C -1 / C -2 | The methine carbons of the cyclohexane ring attached to the carboxylate groups. |

| ~28.5 | C -3 / C -6 | The methylene carbons adjacent to the substituted carbons (C1/C2). |

| ~24.5 | C -4 / C -5 | The methylene carbons at the "bottom" of the ring, furthest from the ester groups. |

| ~14.2 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group, the most shielded carbon in the molecule. |

Note: Data derived from typical chemical shift ranges for similar structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2980-2850 | Strong | C-H (sp³) | Stretching |

| 1735-1730 | Very Strong | C=O (Ester) | Stretching |

| 1250-1150 | Strong | C-O (Ester) | Stretching |

The most diagnostic peak in the IR spectrum is the very strong absorption band around 1730 cm⁻¹ .[5] This peak is a classic indicator of the carbonyl (C=O) stretch in a saturated ester, providing definitive evidence for this functional group. The C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the cyclohexane ring and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of compound.

Expected Mass Spectrometry Data (EI):

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

| 228 | [M]⁺ | Molecular ion peak, corresponding to the full molecular weight (C₁₂H₂₀O₄).[1][5] |

| 183 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical (-OC₂H₅), a common fragmentation pathway for ethyl esters.[1][6] |

| 155 | [M - COOCH₂CH₃]⁺ | Loss of an entire ethoxycarbonyl radical (-COOC₂H₅). |

| 129 | [M - OCH₂CH₃ - C₄H₆]⁺ | Subsequent fragmentation of the cyclohexane ring after initial ethoxy loss.[1] |

| 81 | [C₆H₉]⁺ | A common fragment corresponding to the cyclohexenyl cation, indicative of the six-membered ring. |

The presence of the molecular ion peak at m/z 228 confirms the molecular formula. The fragmentation pattern, particularly the loss of ethoxy (m/z 183) and ethoxycarbonyl (m/z 155) groups, strongly supports the diethyl ester structure.[1][6]

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

General Sample Preparation

-

Verify Purity: Ensure the sample of this compound is of high purity using a preliminary technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Solvent Selection: Choose high-purity deuterated solvents for NMR (e.g., CDCl₃) and spectroscopic grade solvents for IR and MS if dilution is necessary.

-

Moisture Control: The compound is an ester and susceptible to hydrolysis. Handle and store the sample in a dry environment.

Workflow for Spectroscopic Analysis

The following diagram illustrates a self-validating workflow for comprehensive structural elucidation.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Protocol: NMR Data Acquisition (400 MHz)

-

Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Shimming: Insert the NMR tube into the spectrometer and perform an automated shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans or more to achieve adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and stereochemical arrangement. The IR spectrum definitively identifies the ester functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. This integrated approach represents a robust methodology for the structural verification of this and related chiral molecules in a research or industrial setting.

References

-

PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Diethyl trans-1,2-Cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester - IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (1R,2S)-1,2-Diethylcyclohexane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Diethyl cyclohexane-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Trans-1,2-dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]

Sources

- 1. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 6. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

An In-depth Technical Guide to (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

This guide provides a comprehensive technical overview of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a chiral molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, stereochemistry, synthesis, analytical characterization, and applications, offering field-proven insights and detailed protocols.

Introduction: The Significance of Chirality and Structure

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2][3] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even toxic.[4] this compound is a chiral building block whose rigid cyclohexane framework and defined stereochemistry make it a valuable synthon for constructing complex, stereochemically pure drug candidates. Its structure allows for precise control over the spatial orientation of functional groups, a critical factor in designing molecules that interact selectively with biological targets like enzymes and receptors.[1][4]

Core Physicochemical Properties

This compound, also known as Diethyl cis-1,2-cyclohexanedicarboxylate, is the diester formed from cis-1,2-cyclohexanedicarboxylic acid and ethanol.[5][6] The '(1R,2S)' designation specifies a particular enantiomer of the cis isomer. Its fundamental properties are crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 228.28 g/mol | [5][7][8] |

| Molecular Formula | C₁₂H₂₀O₄ | [7][8][9] |

| CAS Number | 17351-07-4 | [5][10][11] |

| Appearance | Colorless to pale yellow liquid | [5][9] |

| Density | ~1.06 g/cm³ | [9] |

| Boiling Point | 119 °C at 4 mmHg | [9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [5] |

| Synonyms | Diethyl cis-1,2-cyclohexanedicarboxylate, cis-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester | [5][6] |

Elucidating Stereochemistry and Conformation

The name this compound precisely defines its three-dimensional structure.

-

Relative Stereochemistry (cis): The '1,2' positions indicate adjacent substituents. Because one stereocenter is 'R' and the other is 'S', the two diethyl carboxylate groups are on the same side of the cyclohexane ring, defining it as the cis isomer. This is a meso compound if unsubstituted, but the specific R/S designation makes it a single enantiomer.

-

Conformational Analysis: The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In the cis isomer, one ester group must occupy an axial position while the other is equatorial (axial-equatorial). This conformation is in dynamic equilibrium with its ring-flipped counterpart. This conformational preference is a key determinant of the molecule's reactivity, influencing how reagents approach the functional groups.

Caption: Fig. 1: Logical relationship of cis vs. trans isomers.

Stereoselective Synthesis: A Mechanistic Approach

The synthesis of this compound relies on controlling the stereochemical outcome. A robust and common method is the catalytic hydrogenation of its unsaturated precursor, diethyl cyclohex-4-ene-1,2-dicarboxylate.

Causality of Stereoselection: Catalytic hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond.[12] The alkene adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon), and hydrogen is delivered to that face. This mechanism inherently leads to the formation of the cis product from a cyclic alkene precursor.

Caption: Fig. 2: General workflow for the synthesis via hydrogenation.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final product is a critical, self-validating step in any synthesis. A combination of spectroscopic methods is employed.

Table 2: Key Spectroscopic Data for Diethyl cyclohexane-1,2-dicarboxylate

| Technique | Expected Features | Reference(s) |

| ¹H NMR | Signals for ethyl groups (~1.2 ppm triplet, ~4.1 ppm quartet). Complex multiplets for the 8 cyclohexane ring protons. Signals for the two methine protons (CH-COOEt) adjacent to the ester groups. | [7] |

| ¹³C NMR | Carbonyl carbon signal (~175 ppm). Signals for ethyl carbons (~14 ppm, ~60 ppm). Multiple signals for the cyclohexane ring carbons. | [13] (by analogy) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 228. Characteristic fragmentation patterns involving loss of ethoxy (-OC₂H₅) or carboethoxy (-COOC₂H₅) groups. | [7][14] |

| IR Spectroscopy | Strong C=O stretch for the ester functional group (~1730 cm⁻¹). C-O stretches (~1100-1200 cm⁻¹). C-H stretches for sp³ carbons (~2850-3000 cm⁻¹). | [8] |

The precise chemical shifts and coupling constants in NMR, along with the absence of alkene signals (C=C-H), definitively confirm the success of the hydrogenation and the integrity of the target molecule.

Applications in Pharmaceutical Research and Development

The true value of this compound lies in its application as a chiral building block.[5][9] The fixed cis relationship between the two ester groups provides a rigid scaffold to build more complex molecules with predictable three-dimensional structures.

-

Synthesis of Chiral Ligands: The dicarboxylate can be converted into other functional groups (diols, diamines) to create chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center and direct the stereochemical outcome of a reaction, which is crucial for producing single-enantiomer drugs.

-

Scaffold for Bioactive Molecules: The cyclohexane core is a common motif in many drug molecules. Using this specific stereoisomer as a starting material ensures that the final product has the correct absolute stereochemistry, which is a requirement by regulatory bodies like the FDA.[4]

-

Probing Biological Systems: As a molecule with a defined shape and functionality, it can be used as a molecular probe to study the steric and electronic requirements of enzyme active sites or receptor binding pockets.[5]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of this compound from its corresponding cyclohexene precursor.

Objective: To prepare Diethyl cis-1,2-cyclohexanedicarboxylate via stereoselective hydrogenation.

Materials:

-

Diethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate (1.0 eq)

-

Palladium on Carbon (10% Pd, ~1-2 mol%)

-

Ethanol (or Ethyl Acetate), reaction solvent

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite® or other filter aid

-

Round-bottom flask, magnetic stirrer, hydrogenation flask

Procedure:

-

Vessel Preparation: Ensure the reaction flask is clean, dry, and equipped with a magnetic stir bar.

-

Reagent Addition: Dissolve Diethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate (e.g., 5.0 g) in ethanol (e.g., 50 mL) in the flask.

-

Catalyst Handling (Causality): Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). This is a critical safety step, as Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.

-

Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or affix a balloon filled with hydrogen gas.

-

Reaction Execution: Purge the flask with hydrogen gas to replace the inert atmosphere. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., 1 atm from a balloon).

-

Monitoring (Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material spot/peak is no longer visible. This typically takes 2-12 hours.

-

Workup - Catalyst Removal (Causality): Once complete, carefully vent the hydrogen and purge the flask with an inert gas. This prevents the catalyst from becoming exposed to air while wet with solvent. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification & Validation: The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary. The final product should be a clear, colorless oil. Confirm the structure and purity using NMR and Mass Spectrometry as described in Section 4.

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a precision tool for the synthesis of complex, stereochemically defined molecules. Its rigid cis-configured cyclohexane core provides a reliable platform for constructing the chiral architectures essential in modern drug discovery. A thorough understanding of its properties, stereochemistry, and synthesis is fundamental for any scientist aiming to leverage chiral building blocks to develop the next generation of effective and safe therapeutics.

References

- BLDpharm. (n.d.). 17351-07-4|this compound.

- Arctom. (n.d.). CAS NO. 17351-07-4 | this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24990, 1,2-Diethyl 1,2-cyclohexanedicarboxylate.

- CymitQuimica. (n.d.). CAS 17351-07-4: (1S,2R)-Cyclohexane-1,2-dicarboxylic acid diethyl ester.

- Guidechem. (n.d.). (1S,2R)-Cyclohexane-1,2-dicarboxylic acid diethyl ester 17351-07-4.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61289, rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate.

- Jeci. (2026, January 5). Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis.

- National Institute of Standards and Technology. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. In NIST Chemistry WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Santa Cruz Biotechnology. (n.d.). Diethyl cis-1,2-cyclohexanedicarboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11276195, rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate.

- ChemSynthesis. (2025, May 20). diethyl 1,2-cyclohexanedicarboxylate.

- Technology Networks. (2025, July 21). New class of chiral molecules offers strong stability for drug development.

- National Institute of Standards and Technology. (n.d.). Mass spectrum of 1,2-Cyclohexanedicarboxylic acid, diethyl ester. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1,1-CYCLOHEXANEDICARBOXYLIC ACID DIETHYL ESTER(1139-13-5) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44629905, Diethyl trans-1,2-Cyclohexanedicarboxylate.

- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.

- ChemScene. (n.d.). 10138-59-7 | Diethyl cyclohexane-1,2-dicarboxylate.

- Chemistry LibreTexts. (2022, July 11). 10.21: Reduction of Alkenes - Catalytic Hydrogenation.

- Shinde, et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry.

- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Journal of Computer-Aided Molecular Design, 25(8), 683–691.

- Ikawa, T., et al. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI.

- Parkhomenko, K., et al. (n.d.). The Role of the Metal in the Catalytic Reactions of Hydrogenation–Dehydrogenation of Polycyclic Hydrocarbons for Hydrogen Storage. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. jocpr.com [jocpr.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 17351-07-4: (1S,2R)-Cyclohexane-1,2-dicarboxylic acid … [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. 17351-07-4|this compound|BLD Pharm [bldpharm.com]

- 11. arctomsci.com [arctomsci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | C10H16O4 | CID 6933241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

Chirality of diethyl cyclohexane-1,2-dicarboxylate isomers

An In-depth Technical Guide to the Chirality of Diethyl Cyclohexane-1,2-dicarboxylate Isomers

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive examination of the stereochemical intricacies of diethyl cyclohexane-1,2-dicarboxylate. It delves into the fundamental principles of cis-trans isomerism and chirality as they apply to 1,2-disubstituted cyclohexane systems. We will explore the conformational analysis of both cis and trans isomers, elucidating why the cis isomer behaves as an achiral meso compound while the trans isomer exists as a pair of resolvable enantiomers. This guide further details the synthetic pathways, diastereomeric separation, and the critical process of chiral resolution of the trans-enantiomers. Methodologies for stereochemical characterization, including polarimetry and chiral chromatography, are discussed, providing researchers, scientists, and drug development professionals with a robust framework for understanding and manipulating these important chiral molecules.

Foundational Stereochemistry of 1,2-Disubstituted Cyclohexanes

The stereochemical properties of diethyl cyclohexane-1,2-dicarboxylate are fundamentally governed by the structural constraints of the cyclohexane ring. Unlike open-chain molecules, the carbon-carbon single bonds within a cyclic structure have restricted rotation.[1][2] This restriction gives rise to cis-trans (or geometric) isomerism, a form of stereoisomerism where substituents are located on the same side (cis) or opposite sides (trans) of the ring's plane.[3]

The cyclohexane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain.[4] In this conformation, substituent positions are either axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring).[5] The molecule undergoes a rapid "ring-flip" at room temperature, interconverting the two chair conformations and causing axial substituents to become equatorial and vice versa.[5] This conformational dynamism is critical to understanding the molecule's overall chirality.

In 1,2-disubstituted cyclohexanes like diethyl cyclohexane-1,2-dicarboxylate, both carbon atoms bearing the ester groups (C1 and C2) are potential chiral centers.[6] The presence of these centers raises the possibility of enantiomers and diastereomers. However, the molecule's symmetry and conformational behavior ultimately determine its observable chirality.[7]

Stereochemical Analysis of the Isomers

The cis-Isomer: An Achiral Meso Compound

The cis-isomer of diethyl cyclohexane-1,2-dicarboxylate has both ester groups on the same side of the cyclohexane ring. Although it possesses two chiral centers (1R,2S and 1S,2R configurations are possible), the molecule as a whole is achiral. This is because the two chair conformations of the cis-isomer are non-superimposable mirror images of each other—they are enantiomeric conformers.[7][8]

Through the rapid ring-flipping process, each chiral conformation is constantly converting into its enantiomer.[7][8] This rapid interconversion results in a 50:50 racemic mixture of conformations at any given moment. Consequently, the bulk sample has no net optical activity and cannot be resolved into separate enantiomers.[8] Such a compound, which has chiral centers but is rendered achiral by a plane of symmetry in one of its conformations or by rapid conformational racemization, is known as a meso compound.[6]

The trans-Isomer: A Resolvable Racemic Mixture

In the trans-isomer, the two ester groups are on opposite sides of the ring. This isomer exists as a pair of configurational enantiomers: (1R,2R)-diethyl cyclohexane-1,2-dicarboxylate and (1S,2S)-diethyl cyclohexane-1,2-dicarboxylate.[6]

Unlike the cis-isomer, the ring-flip of a trans-enantiomer does not produce its mirror image. Instead, it interconverts between two diastereomeric chair conformations: a diaxial conformer and a diequatorial conformer.[9] The diequatorial conformer is significantly more stable because it avoids the steric strain caused by 1,3-diaxial interactions, where the bulky ester groups would clash with axial hydrogens.[4][9] Because the enantiomers are configurationally stable and do not interconvert, the trans-isomer is chiral and exists as a racemic mixture that can be separated, or "resolved," into its constituent enantiomers.[7][8]

Separation of Diastereomers

The cis and trans isomers are diastereomers, meaning they have different physical properties (e.g., boiling point, polarity, solubility). This difference allows for their separation using standard laboratory techniques such as fractional distillation or, more commonly, column chromatography.

Resolution of trans-Enantiomers

Resolving the racemic trans-isomer into its individual enantiomers is a critical step for applications requiring stereochemical purity. The most common method involves the temporary conversion of the enantiomers into diastereomers, which can then be separated. This is typically performed on the precursor, trans-1,2-cyclohexanedicarboxylic acid.

Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is based on the classical method of forming diastereomeric salts using a chiral resolving agent.

-

Salt Formation: Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine resolving agent, such as (S)-(-)-α-phenylethylamine. [10][11]The amine will react with the acid to form a pair of diastereomeric salts: [(S)-amine]-[(R,R)-acid] and [(S)-amine]-[(S,S)-acid].

-

Fractional Crystallization: These diastereomeric salts have different solubilities. Cool the solution slowly to allow the less soluble diastereomeric salt to crystallize out. The choice of resolving agent determines which enantiomer's salt precipitates.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure enantiomer, which can then be extracted into an organic solvent. The chiral amine remains in the aqueous layer as its ammonium salt.

-

Isolation of the Second Enantiomer: The more soluble diastereomeric salt remains in the filtrate from step 3. The acid can be recovered from this filtrate and treated with the opposite enantiomer of the resolving agent (e.g., (R)-(+)-α-phenylethylamine) to crystallize the other enantiomer.

-

Esterification: The separated enantiopure acids, (1R,2R)- and (1S,2S)-1,2-cyclohexanedicarboxylic acid, can then be esterified using standard methods (e.g., Fischer esterification with ethanol and an acid catalyst) to yield the target enantiopure diethyl esters.

Stereochemical Characterization

Verifying the identity and purity of the isomers is essential.

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral substance. The (1R,2R) and (1S,2S) enantiomers of the trans-isomer will rotate light by equal magnitudes but in opposite directions (+ and -). The cis-isomer (meso) and the racemic trans-mixture will exhibit no optical rotation.

-

Chiral Chromatography (HPLC or GC): This is the definitive method for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used, which interacts diastereomerically with the enantiomers, causing them to elute at different retention times. This allows for the determination of the enantiomeric excess (e.e.) of a resolved sample.

Data Summary

| Property | cis-Isomer | (±)-trans-Isomer (Racemic) | (1R,2R)-trans-Isomer | (1S,2S)-trans-Isomer |

| Chirality | Achiral (Meso) | Chiral | Chiral | Chiral |

| Optical Activity | Inactive | Inactive | Active (e.g., +) | Active (e.g., -) |

| Relationship | Diastereomer to trans | Racemic Mixture | Enantiomer of (1S,2S) | Enantiomer of (1R,2R) |

| Resolvability | No | Yes | - | - |

Conclusion

The stereochemistry of diethyl cyclohexane-1,2-dicarboxylate is a classic illustration of how molecular conformation dictates chirality. The cis-isomer, despite possessing two chiral carbons, is an achiral meso compound due to rapid interconversion between enantiomeric chair conformations. In contrast, the trans-isomer is a chiral molecule that exists as a pair of stable, non-interconverting enantiomers. This fundamental difference makes the trans-isomer a resolvable racemic mixture, a critical feature for its use in asymmetric synthesis and pharmaceutical development. A thorough understanding of these principles, combined with robust protocols for separation and resolution, is essential for any scientist working with this and related disubstituted alicyclic compounds.

References

- Vertex AI Search. (n.d.). Cis Trans Isomerism Organic Chemistry.

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx. Retrieved January 14, 2026, from [Link]

-

JoVE. (2023, April 30). Stereoisomerism of Cyclic Compounds. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved January 14, 2026, from [Link]

-

YouTube. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes. Retrieved January 14, 2026, from [Link]

-

TutorChase. (n.d.). How does cis-trans isomerism occur in cyclic compounds?. Retrieved January 14, 2026, from [Link]

-

Unknown Source. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved January 14, 2026, from [Link]

-

YouTube. (2024, May 23). Stereochemistry (4): Cis and Trans Stereoisomerism – Cyclic Compounds with Cis/Trans Classifiability. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023, December). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved January 14, 2026, from [Link]

-

PubMed. (2024, February). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Retrieved January 14, 2026, from [Link]

-

Unknown Source. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes. Retrieved January 14, 2026, from [Link]

Sources

- 1. esports.bluefield.edu - Cis Trans Isomerism Organic Chemistry [esports.bluefield.edu]

- 2. tutorchase.com [tutorchase.com]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 5. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Stereoisomerism of Cyclic Compounds [jove.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate, a chiral diester of significant interest in synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and key applications. A detailed, three-step synthetic pathway is presented, beginning with a Diels-Alder reaction, followed by esterification and catalytic hydrogenation. Each step is accompanied by a robust experimental protocol and a discussion of the underlying chemical principles. Furthermore, this guide outlines the primary application of this compound as a precursor to C2-symmetric chiral ligands, which are pivotal in asymmetric catalysis. Spectroscopic data for the characterization of the final product are also provided.

Introduction

This compound is a saturated diester built upon a cyclohexane scaffold. The "1R,2S" designation defines the stereochemistry at the two chiral centers, indicating a cis relationship between the two ester functional groups. This specific stereoisomer is a valuable building block in organic synthesis, primarily due to its role as a precursor to chiral ligands that are employed in asymmetric catalysis. The C2 symmetry inherent in the corresponding dicarboxylic acid and its derivatives is a key feature that enhances enantioselectivity in various chemical transformations.[1] This guide will elucidate a reliable synthetic route to this compound and highlight its utility in the development of advanced catalytic systems.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step sequence. This pathway is logical and efficient, starting with the construction of the unsaturated cyclohexane ring system, followed by the introduction of the ethyl ester groups, and concluding with the saturation of the ring.

Overall Synthetic Workflow

Caption: General workflow for the synthesis of a C2-symmetric bis(oxazoline) ligand.

The diethyl ester can be converted to the corresponding diamide by reaction with a chiral amino alcohol. Subsequent cyclization of the diamide yields the C2-symmetric bis(oxazoline) ligand. These ligands, often abbreviated as BOX ligands, are highly effective in a variety of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol reactions, and cyclopropanations. [2]The rigid C2-symmetric backbone of the ligand effectively shields one face of the coordinated substrate, leading to high enantioselectivity. [1][3]

Conclusion

This compound is a versatile and valuable chiral building block in modern organic synthesis. The synthetic route presented in this guide, based on well-established and reliable chemical transformations, provides a clear and reproducible pathway for its preparation. The detailed experimental protocols and mechanistic insights are intended to empower researchers to synthesize and utilize this compound with confidence. Its application as a precursor to C2-symmetric ligands underscores its importance in the field of asymmetric catalysis, a cornerstone of pharmaceutical and fine chemical manufacturing. The spectroscopic data provided serve as a benchmark for the characterization of the final product, ensuring the integrity of subsequent research and development endeavors.

References

- A. K. Ghosh, P. Mathivanan, and J. Cappiello, "C2-Symmetric Chiral Bis(oxazoline)-Metal Complexes in Catalytic Asymmetric Synthesis," Tetrahedron: Asymmetry, vol. 9, no. 1, pp. 1-45, 1998.

- H. Nishiyama, H. Sakaguchi, T. Nakamura, M. Horihata, M. Kondo, and K. Itoh, "Chiral and C2-Symmetrical Bis(oxazolinyl)pyridine Rhodium(III) Complexes: Effective Catalysts for Asymmetric Hydrosilylation of Ketones," Organometallics, vol. 8, no. 3, pp. 846-848, 1989.

-

Chemistry LibreTexts, "Catalytic Hydrogenation," [Online]. Available: [Link].

- J. Wolf, "Lab report #4: Diels-Alder Reaction," Google Docs. [Online]. Available: .

-

Wikipedia, "C2-symmetric ligands," [Online]. Available: [Link].

-

Study.com, "Catalytic Hydrogenation Reaction & Mechanism," [Online]. Available: [Link].

-

S. Ramiah, "Dield-Alder - Lab Report 1," Scribd. [Online]. Available: [Link].

-

MDPI, "Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands," [Online]. Available: [Link].

-

The Organic Chemistry Tutor, "Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts," YouTube, Dec. 23, 2016. [Online]. Available: [Link].

- ACS Publications, "Design, Synthesis, and Application of a C2 Symmetric Chiral Ligand for Enantioselective Conjugate Addition of Organolithium to α,β-Unsaturated Aldimine," The Journal of Organic Chemistry, vol. 63, no. 21, pp. 7426-7427, 1998.

-

Organic Chemistry Portal, "Ester synthesis by esterification," [Online]. Available: [Link].

-

Master Organic Chemistry, "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)," [Online]. Available: [Link].

-

Edubirdie, "Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid," [Online]. Available: [Link].

-

PubChem, "1,2-Diethyl 1,2-cyclohexanedicarboxylate," [Online]. Available: [Link].

-

OC Lab, "Diels Alder Reaction Experiment Part 1, Prelab," YouTube, Oct. 02, 2020. [Online]. Available: [Link].

-

ResearchGate, "The research progress on the esterification reaction of dicarboxylic acids," [Online]. Available: [Link].

- RSC Publishing, "Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry," RSC Advances, vol. 5, no. 119, pp. 98130-98139, 2015.

-

NIST, "1,2-Cyclohexanedicarboxylic acid, diethyl ester," [Online]. Available: [Link].

-

ResearchGate, "General mass fragmentation scheme of molecular ions [M]+ of di(n- and isononyl)cyclohexane-1,2-dicarboxylates," [Online]. Available: [Link].

-

Utah Tech University, "Diels-Alder Reaction," [Online]. Available: [Link].

-

Chemistry LibreTexts, "Acid Anhydrides react with alcohols to form esters," [Online]. Available: [Link].

-

PubChem, "Diethyl cyclohexane-1,1-dicarboxylate," [Online]. Available: [Link].

- ACG Publications, "Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides," Records of Natural Products, vol. 15, no. 2, pp. 130-138, 2021.

Sources

(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate safety and hazards

An In-depth Technical Guide to the Safety and Hazards of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive safety and hazard profile for this compound and its related isomers. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and chemical databases to promote a culture of safety and informed risk assessment.

Chemical Identity and Physicochemical Properties

This compound is one of the stereoisomers of Diethyl cyclohexane-1,2-dicarboxylate. While specific safety data for the (1R,2S) isomer (CAS No. 17351-07-4) is limited, the hazard profile is typically established based on data for the more broadly classified Diethyl cyclohexane-1,2-dicarboxylate (CAS No. 10138-59-7).[1][2] For the purpose of risk assessment and implementation of safety protocols, the hazards associated with the general mixture should be assumed for any of its stereoisomers unless specific data indicates otherwise.

This compound is a diester often used as an intermediate in chemical synthesis. Understanding its physical properties is foundational to its safe handling.

Table 1: Physicochemical Properties of Diethyl cyclohexane-1,2-dicarboxylate

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [1][3] |

| Molecular Weight | 228.28 g/mol | [3][4] |

| CAS Number | 10138-59-7 (Isomer Mixture) 17351-07-4 ((1R,2S)-isomer) | [5][6] |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][7] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. Diethyl cyclohexane-1,2-dicarboxylate is classified as a hazardous chemical.[8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

This classification mandates careful handling to avoid direct contact and inhalation. The causality is clear: the chemical's properties can disrupt the cellular integrity of skin and mucosal tissues upon contact, leading to an inflammatory response perceived as irritation.

Hazard Communication Workflow

Effective risk management begins with understanding and acting upon standardized hazard communication. The flow from classification to protective action is a self-validating system designed to ensure user safety.

Caption: GHS Hazard Communication Workflow.

Toxicological Profile and Health Effects

-

Skin Irritation: Direct contact is likely to cause localized redness, itching, and inflammation.[8] Prolonged or repeated exposure could lead to dermatitis.[9] The mechanism involves the disruption of the lipid barrier of the epidermis.

-

Eye Irritation: The compound is a serious eye irritant.[3][8] Contact can cause significant pain, redness, and watering. Without immediate and thorough rinsing, damage to the cornea is possible.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath.[3][9] This is particularly relevant when handling the substance at elevated temperatures or during aerosol-generating procedures.

-

Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause gastrointestinal irritation.[9]

-

Chronic Exposure, Mutagenicity, and Carcinogenicity: There is no data available to classify the compound for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] In the absence of data, it should be handled as a substance with unknown long-term effects, minimizing exposure at all times.

Risk Management and Safe Handling Protocols

A proactive approach to risk management is essential. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and Personal Protective Equipment (PPE)—provides a framework for minimizing exposure.

Engineering Controls

The primary engineering control is to handle the substance in a well-ventilated area.[8]

-

Fume Hood: All transfers, weighing, and reactions involving this compound should be performed inside a certified chemical fume hood to prevent the accumulation of vapors in the laboratory air.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[10] Dispose of contaminated gloves properly after use to avoid cross-contamination.[10]

-

Skin and Body Protection: Wear a lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.[11] Ensure clothing is regularly laundered.

-

Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[8]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[12]

-

Keep the work area clean and tidy to minimize the risk of accidental contact.

Safe Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Store locked up or in an area accessible only to authorized personnel.[8]

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[8][13] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8][10] |

Emergency Response Workflow for Spills

Sources

- 1. scbt.com [scbt.com]

- 2. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 3. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS # 10138-59-7, Diethyl cyclohexane-1,2-dicarboxylate, 1,2-Cyclohexanedicarboxylic acid diethyl ester - chemBlink [chemblink.com]

- 6. 17351-07-4|this compound|BLD Pharm [bldpharm.com]

- 7. 1,2-diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | 17351-07-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. durhamtech.edu [durhamtech.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.fr [fishersci.fr]

Topic: Commercial Sourcing and Quality Verification of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for professionals in research and drug development on sourcing and verifying the quality of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. As a key chiral building block, the stereochemical purity of this compound is paramount for its successful application in synthesis. This document offers field-proven insights into supplier selection, interpretation of analytical data, and in-house quality control protocols.

Introduction to this compound

This compound is a meso organic compound featuring a cyclohexane ring with two vicinal ethyl carboxylate substituents. The specific stereochemistry, designated as (1R,2S), defines the cis configuration, where both ester groups are on the same face of the ring. This stereochemical arrangement is critical, as it dictates the molecule's three-dimensional structure and subsequent reactivity in stereospecific chemical transformations.

Chemical Structure and Properties:

-

Molecular Formula: C₁₂H₂₀O₄[1]

-

CAS Number: 17351-07-4[3]

-

Appearance: Typically a colorless to pale yellow liquid[4]

-

Synonyms: cis-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester, Diethyl cis-1,2-Cyclohexanedicarboxylate[4]

The defined stereochemistry of this molecule makes it a valuable intermediate in asymmetric synthesis, where precise control over the spatial arrangement of atoms is crucial for the biological activity of the final target molecule, particularly in drug development. Derivatives of cyclohexane-1,2-dicarboxylic acid are utilized in various applications, from serving as safe plasticizers to acting as key intermediates in the synthesis of antipsychotic agents.[5][6]

Commercial Suppliers and Procurement Strategy

Sourcing high-purity this compound is the foundational step for any research or development project. The choice of supplier can significantly impact the timeline and success of experimental work. It is crucial to select vendors who provide comprehensive analytical data and demonstrate consistent quality.

Below is a summary of known commercial suppliers for the specified compound. Researchers should always verify the current availability and specifications directly with the supplier.

Table 1: Commercial Suppliers of this compound (CAS 17351-07-4)

| Supplier | Product Number (Example) | Purity/Grade | Available Quantities |

| BLDpharm | BD138657 | 95% | 1g / 5g / 25g |

| CymitQuimica | CM185289 | >97.0% (T) | 1g / 5g / 10g |

Note: This table is not exhaustive and is intended for illustrative purposes. Product availability and specifications are subject to change.

Expert Insights on Supplier Selection:

-

Request a Lot-Specific Certificate of Analysis (CoA): Before placing an order, always request a CoA for the specific lot you intend to purchase. A generic technical data sheet is insufficient. The CoA provides actual analytical results for that batch.[7][8]

-

Verify Stereochemical Purity: For a stereochemically defined compound like this, the CoA must include data confirming its stereochemical identity and purity (enantiomeric or diastereomeric excess). This is typically achieved through chiral chromatography (GC or HPLC) or NMR with chiral shift reagents.

-

Inquire about Synthesis Route: Understanding the synthetic route can provide clues about potential impurities. For instance, if the product is made via hydrogenation of an aromatic precursor, trace aromatic impurities might be present.[9]

-

Evaluate Quality Management Systems: Reputable suppliers often have ISO 9001 or similar quality certifications, indicating a robust quality management system.[4]

In-House Quality Control and Verification

Upon receipt of the chemical, it is imperative for the end-user to perform an independent quality assessment. This not only validates the supplier's claims but also ensures the material is suitable for its intended, often sensitive, application. Relying solely on the supplier's CoA without verification is a significant risk in a research and development setting.

Recommended QC Workflow

A systematic, multi-step approach is recommended to thoroughly validate the identity, purity, and integrity of the received this compound.

Sources

- 1. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 2. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17351-07-4|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 17351-07-4: (1S,2R)-Cyclohexane-1,2-dicarboxylic acid … [cymitquimica.com]

- 5. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 6. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. scbt.com [scbt.com]

- 9. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]

Methodological & Application

Strategic Synthesis of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate: A Chiral Building Block

An Application Note for Researchers and Drug Development Professionals

Abstract